7-Bromo-[1,2,3]triazolo[1,5-a]pyridine
Overview
Description
7-Bromo-[1,2,3]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a bromine atom at the 7th position of the triazolopyridine ring system. Triazolopyridines are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
It is known that [1,2,3]triazolo[1,5-a]pyridines are used as precursors of tautomeric 2-(diazomethyl)pyridines . These compounds are involved in the synthesis of various types of nitrogen-containing heterocycles .
Mode of Action
It’s known that some 1,2,3-triazoles can undergo spontaneous electrocyclic ring opening to form isomeric α-diazoimines . This property allows triazoles to be used as precursors of diazo compounds and corresponding metal carbenoids .
Biochemical Pathways
The compound’s role as a precursor of diazo compounds and metal carbenes suggests it may be involved in various biochemical reactions .
Result of Action
Its role as a precursor of diazo compounds and metal carbenes suggests it may have significant effects in the synthesis of various types of nitrogen-containing heterocycles .
Action Environment
It’s known that the compound is a solid at room temperature , suggesting that it may be stable under a variety of conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-[1,2,3]triazolo[1,5-a]pyridine can be achieved through various methods. One common approach involves the bromination of [1,2,3]triazolo[1,5-a]pyridine using a brominating agent such as 1,2-dibromo-1,1,2,2-tetrachloroethane. The reaction is typically carried out in a toluene solution, yielding the desired product in good yield .
Another method involves the use of microwave irradiation to facilitate the reaction between enaminonitriles and benzohydrazides. This catalyst-free and additive-free method is eco-friendly and results in the formation of 1,2,4-triazolo[1,5-a]pyridines, including this compound, in good-to-excellent yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-[1,2,3]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.
Reduction Reactions: The compound can be reduced to form the corresponding triazolopyridine derivatives.
Common Reagents and Conditions
Bromination: 1,2-Dibromo-1,1,2,2-tetrachloroethane in toluene.
Microwave Irradiation: Enaminonitriles and benzohydrazides under microwave conditions.
Major Products Formed
Substitution Products: Various nucleophiles can replace the bromine atom, leading to a wide range of derivatives.
Cycloaddition Products: New heterocyclic compounds formed through cycloaddition reactions.
Scientific Research Applications
7-Bromo-[1,2,3]triazolo[1,5-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds, including inhibitors of enzymes such as JAK1, JAK2, and PHD-1.
Chemosensors: Derivatives of this compound are used as molecular chemosensors for detecting metal ions and anions.
Pharmaceutical Research: It is utilized in the development of drugs for treating cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Comparison with Similar Compounds
Similar Compounds
[1,2,3]Triazolo[1,5-a]pyridine: The parent compound without the bromine substitution.
7-Chloro-[1,2,3]triazolo[1,5-a]pyridine: A similar compound with a chlorine atom instead of bromine.
7-Iodo-[1,2,3]triazolo[1,5-a]pyridine: A similar compound with an iodine atom instead of bromine.
Uniqueness
7-Bromo-[1,2,3]triazolo[1,5-a]pyridine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potential biological activities.
Properties
IUPAC Name |
7-bromotriazolo[1,5-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-6-3-1-2-5-4-8-9-10(5)6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEKJMJZBRKGRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=NN2C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60545700 | |
Record name | 7-Bromo[1,2,3]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60545700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107465-26-9 | |
Record name | 7-Bromo[1,2,3]triazolo[1,5-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107465-26-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo[1,2,3]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60545700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-bromo-[1,2,3]triazolo[1,5-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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